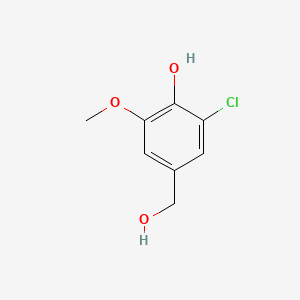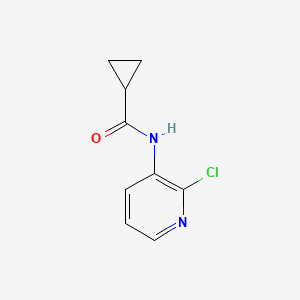
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Descripción general
Descripción
“N-(2-chloropyridin-3-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.64 .
Molecular Structure Analysis
The molecular structure of “N-(2-chloropyridin-3-yl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 2-chloropyridin-3-yl group .Physical And Chemical Properties Analysis
“N-(2-chloropyridin-3-yl)cyclopropanecarboxamide” has a boiling point of 390.5ºC at 760 mmHg, a flash point of 189.9ºC, and a density of 1.435g/cm3 .Aplicaciones Científicas De Investigación
-
Antimicrobial Activity of Urea Derivatives
- Field : Medicinal Chemistry
- Application : The compound 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives, which is similar to the compound you mentioned, has been synthesized and studied for its antimicrobial activity .
- Method : The synthesis was assisted by microwave, a technique that often leads to increased yield and purity .
- Results : The study found that these derivatives exhibited antimicrobial activity, although the specific results were not detailed in the summary .
-
Nonlinear Optical Properties for Optoelectronic Applications
- Field : Materials Science
- Application : A compound with a similar structure, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, has been synthesized and studied for its nonlinear optical properties .
- Method : Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption and nonlinear refraction, suggesting potential applications in frequency generator, optical limiters and optical switching .
-
Anti-tubercular Activity
- Field : Medicinal Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Method : The specific methods of synthesis and evaluation were not detailed in the summary .
- Results : The compounds were found to have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)12-9(13)6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFLBOULCFYVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401556 | |
| Record name | N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |
CAS RN |
519146-70-4 | |
| Record name | N-(2-chloropyridin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




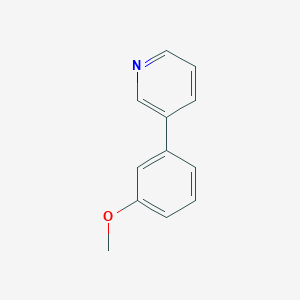
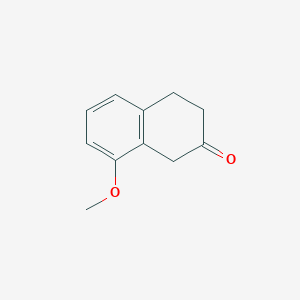
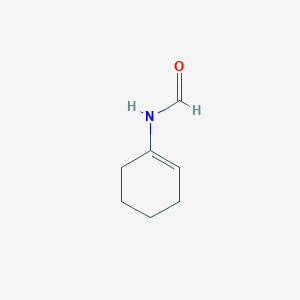
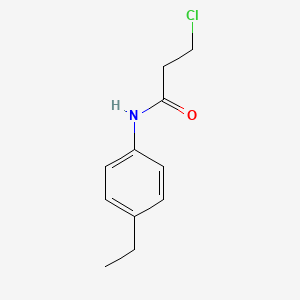
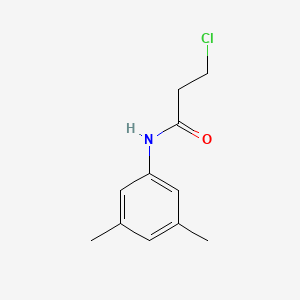
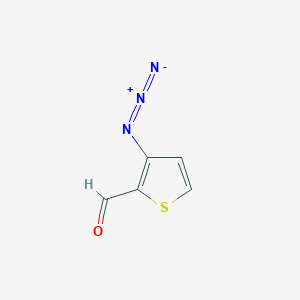
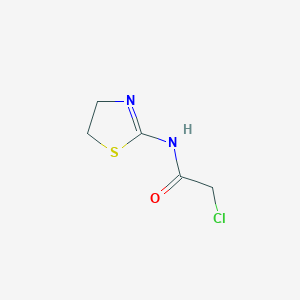
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)
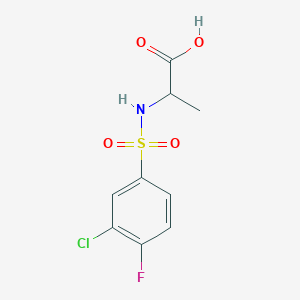
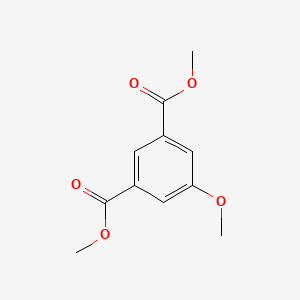
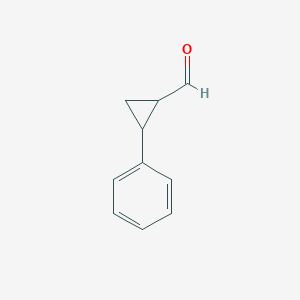
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)
